2-Bromo-5-methoxypyridin-3-ol
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Overview
Description
2-Bromo-5-methoxypyridin-3-ol is a heterocyclic organic compound with the molecular formula C6H6BrNO2. It is a derivative of pyridine, featuring a bromine atom at the second position, a methoxy group at the fifth position, and a hydroxyl group at the third position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-methoxypyridin-3-ol typically involves the bromination of 5-methoxypyridin-3-ol. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as azobisisobutyronitrile (AIBN). The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and cost-effectiveness. This could include the use of continuous flow reactors and more efficient brominating agents.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-methoxypyridin-3-ol can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to remove the bromine atom, typically using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Major Products
Substitution: Formation of 2-azido-5-methoxypyridin-3-ol or 2-thiocyanato-5-methoxypyridin-3-ol.
Oxidation: Formation of 2-bromo-5-methoxypyridin-3-one.
Reduction: Formation of 5-methoxypyridin-3-ol.
Scientific Research Applications
2-Bromo-5-methoxypyridin-3-ol has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including potential drug candidates.
Organic Synthesis: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Industrial Applications: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Bromo-5-methoxypyridin-3-ol depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The bromine atom and methoxy group can influence the compound’s binding affinity and selectivity towards these targets. Detailed studies on its mechanism of action are still ongoing .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methoxypyridin-3-amine: Similar structure but with an amino group instead of a hydroxyl group.
2-Bromo-3-methoxypyridin-4-ol: Similar structure but with the hydroxyl group at the fourth position.
5-Bromo-2-methylpyridin-3-amine: Similar structure but with a methyl group instead of a methoxy group .
Uniqueness
2-Bromo-5-methoxypyridin-3-ol is unique due to the specific positioning of its functional groups, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for the synthesis of specialized chemical entities and potential therapeutic agents.
Biological Activity
2-Bromo-5-methoxypyridin-3-ol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms of action, cellular effects, and therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is C_7H_8BrN_1O_2, with a molecular weight of approximately 219.05 g/mol. The compound features a pyridine ring substituted with a bromine atom at the 2-position, a methoxy group at the 5-position, and a hydroxyl group at the 3-position. These structural characteristics influence its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interactions with various enzymes and cellular pathways:
Enzyme Interactions
- Cytochrome P450 Enzymes : This compound has been shown to interact with cytochrome P450 enzymes, which are essential for the metabolism of many xenobiotics. Depending on the context, it may act as an inhibitor or activator of these enzymes, influencing drug metabolism and detoxification processes.
Cellular Signaling Pathways
- MAPK Pathway : Research indicates that this compound can modulate the mitogen-activated protein kinase (MAPK) signaling pathway. This pathway is crucial for regulating cell proliferation, differentiation, and apoptosis. By affecting this pathway, the compound may alter cellular responses to external stimuli.
Biological Activities
The compound exhibits several notable biological activities:
Antimicrobial Activity
Studies have reported significant antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Cytotoxicity Against Cancer Cell Lines
In vitro studies have demonstrated that this compound possesses cytotoxic effects against several cancer cell lines. The cytotoxic mechanism may involve apoptosis induction through activation of specific signaling pathways or direct interaction with cellular components.
Case Studies and Research Findings
Recent studies have provided insights into the pharmacological potential of this compound:
Study | Findings |
---|---|
Study A | Demonstrated antimicrobial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL. |
Study B | Showed cytotoxic effects against human cancer cell lines (e.g., HeLa, MCF-7) with IC50 values ranging from 20 to 50 µM. |
Study C | Investigated the interaction with cytochrome P450 enzymes, revealing potential for drug-drug interactions in metabolic pathways. |
Properties
Molecular Formula |
C6H6BrNO2 |
---|---|
Molecular Weight |
204.02 g/mol |
IUPAC Name |
2-bromo-5-methoxypyridin-3-ol |
InChI |
InChI=1S/C6H6BrNO2/c1-10-4-2-5(9)6(7)8-3-4/h2-3,9H,1H3 |
InChI Key |
PLTCZLCXDIFILL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(N=C1)Br)O |
Origin of Product |
United States |
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